molecular formula C17H14N2O2 B5913222 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone)

4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone)

Cat. No. B5913222
M. Wt: 278.30 g/mol
InChI Key: GYEOMIMUADZIAD-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone), also known as MBPD-PH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a multi-step process that involves the reaction of 4-methyl-1-benzoxepine-2,3-dione with phenylhydrazine, followed by purification and characterization. MBPD-PH has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) involves the formation of a complex with ROS, which results in a change in the fluorescence properties of the compound. This change in fluorescence can be detected using various spectroscopic techniques, allowing for the quantification of ROS levels in biological samples.
Biochemical and Physiological Effects:
4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) has been shown to exhibit unique biochemical and physiological effects. In addition to its ROS detection capabilities, 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) has been shown to have antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases. Additionally, 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) has been shown to inhibit the activity of certain enzymes, making it a valuable tool for studying enzyme kinetics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) in scientific research is its high selectivity for ROS. This allows for the quantification of ROS levels in biological samples with high accuracy and precision. However, one of the limitations of using 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) is its relatively low water solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone). One potential area of research involves the development of new derivatives of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) with improved water solubility and other desirable properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone), as well as its potential therapeutic applications. Finally, the use of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) in combination with other fluorescent probes and imaging techniques may provide new insights into the role of ROS in various biological processes.

Synthesis Methods

The synthesis of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) involves the reaction of 4-methyl-1-benzoxepine-2,3-dione with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone). After the reaction is complete, the product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is confirmed using spectroscopic methods such as NMR and IR.

Scientific Research Applications

4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. The ability of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) to selectively detect ROS makes it a valuable tool for studying these processes.

properties

IUPAC Name

(3Z)-4-methyl-3-(phenylhydrazinylidene)-1-benzoxepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-11-13-7-5-6-10-15(13)21-17(20)16(12)19-18-14-8-3-2-4-9-14/h2-11,18H,1H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEOMIMUADZIAD-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2OC(=O)C1=NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CC2=CC=CC=C2OC(=O)/C1=N\NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone)

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